molecular formula C33H41ClN2O9 B1662494 Reserpine hydrochloride CAS No. 16994-56-2

Reserpine hydrochloride

Cat. No. B1662494
CAS RN: 16994-56-2
M. Wt: 645.1 g/mol
InChI Key: ZYWIWGUMKCZKOO-BQTSRIDJSA-N
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Description

Reserpine is an alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria . It is used for the treatment of high blood pressure, usually in combination with a thiazide diuretic or vasodilator . Large clinical trials have shown that combined treatment with reserpine plus a thiazide diuretic reduces mortality of people with hypertension .


Synthesis Analysis

The structure of Reserpine was solved by 1953. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . His scholarly analysis clearly displayed aspects of retroanalysis, which was just evolving at that time . This synthesis commands admiration for the way he used conformational analysis and stereoelectronic effects to precisely develop the stereopoints in this exceedingly complex problem for that time .


Molecular Structure Analysis

The molecular formula of Reserpine is C33H40N2O9 . Its average weight is 608.6787 and its monoisotopic weight is 608.273380888 .


Chemical Reactions Analysis

Reserpine’s synthesis involves a series of chemical reactions, including a Diels-Alder reaction, bromination, and a complex double elimination reaction . The Diels-Alder reaction creates all the required carbons for the D/E rings and three of the five asymmetric centers .


Physical And Chemical Properties Analysis

Reserpine is a small molecule . It has a high bioavailability of 50% and is metabolized in the gut/liver . It has a protein binding of 62% .

Safety And Hazards

Reserpine is not without its adverse effects, which limit its clinical use . The FDA withdrew its approval for the use of all oral dosage form drug products containing more than 1 mg of reserpine . It is also not recommended for use in patients with hypersensitivity to reserpine or any of its components .

properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,24-,27-,28+,31+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWIWGUMKCZKOO-BQTSRIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reserpine hydrochloride

CAS RN

16994-56-2
Record name Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, monohydrochloride, (3β,16β,17α,18β,20α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16994-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reserpine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016994562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reserpine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESERPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN3C4FTI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
L Decato Jr, MH Malone, RG Stoll… - Journal of Pharmaceutical …, 1969 - Elsevier
… The use of water-soluble reserpine acetate increases both the apparent relative potency and the duration of activity, while the relatively water-insoluble reserpine hydrochloride only …
Number of citations: 7 www.sciencedirect.com
P Cumming, SR Vincent - Brain research, 1993 - Elsevier
… Groups of 6 rats were treated for 5 days with either reserpine hydrochloride (5 mg/kg ip, per diem), or saline. Regional binding of the histamine H 3 agonist N'~-[3H]methyl-histamine ([3H…
Number of citations: 9 www.sciencedirect.com
G Inesi, A Pekkarinen, ME Hess, J Shanfeld… - Biochemical …, 1962 - Elsevier
… Reserpine hydrochloride (100 pg base/kg) was injected intraperitoneally and bretylium p-toluene sulfonate (10 mg base/kg) subcutaneously into adult male albino rats. The animals …
Number of citations: 9 www.sciencedirect.com
TJ Danielson, RT Coutts, KA Coutts, R Keashly, A Tang - Life sciences, 1985 - Elsevier
Prior treatments with reserpine altered the thermic response of mice to subsequently administered apomorphine and amphetamine. Thus, normal mice exhibited hypo- and hyper-…
Number of citations: 15 www.sciencedirect.com
RG Chess-Williams, KJ Broadley… - Journal of pharmacy …, 1986 - academic.oup.com
… Male Wistar rats (250 g) were pretreated with reserpine hydrochloride (1 mg kg-1 daily) by intraperitoneal injection for 7 days. Guinea-pigs (450450 g) were pretreated with 6-…
Number of citations: 13 academic.oup.com
INA Igbo, CE Reigel Jr, IM Greene, AD Kenny - Pharmacology, 1994 - karger.com
We studied the action of β-adrenergic agonists on Japanese quail erythrocyte carbonic anhydrase (CA) in vitro. Earlier we had reported that epinephrine increased CA activity by 14%; …
Number of citations: 9 karger.com
MH Amiri - Pakistan Journal of Biological Sciences, 2009 - researchgate.net
… , phenylephrine hydrochloride, clonidine hydrochloride, methoxamine hydrochloride, hydrochloride, yohimbine hydrochloride, prazosin hydrochloride and reserpine hydrochloride. …
Number of citations: 5 www.researchgate.net
H Seki, T Kagami, TA HAYAsHI… - Chemical and …, 1981 - jstage.jst.go.jp
For the quality control of drug products, it is usually necessary to predict the coloration of parenteral solutions under marketing conditions. This paper presents a new method for the …
Number of citations: 9 www.jstage.jst.go.jp
R Horowski, H Wachtel - European Journal of Pharmacology, 1976 - Elsevier
… Reserpine hydrochloride was suspended in a solution of 0.085% Myrj 53 (polyoxyethylenesteamte, Atlas-Chemie, Essen) in 0.9% saline with the help of a RHEWUM L sonifier to …
Number of citations: 194 www.sciencedirect.com
SI Sharif - Pharmacology, 1994 - karger.com
… hydrochloride (all from Sigma), cocaine hydrochloride (MacFarlan-Smith), haloperidol (McNeil), POB hydrochloride (SK & F), phentolamine mesylate, reserpine hydrochloride (Ciba-…
Number of citations: 11 karger.com

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